REACTION_SMILES
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[CH3:13][CH2:14][OH:15].[CH:16]([O-:17])=[O:18].[CH:21]([OH:22])=[O:23].[Cl:1][CH2:2][C:3](=[O:4])[c:5]1[cH:6][c:7]([OH:12])[c:8]([OH:9])[cH:10][cH:11]1.[Na+:19].[OH2:20]>>[CH2:2]([C:3](=[O:4])[c:5]1[cH:6][c:7]([OH:12])[c:8]([OH:9])[cH:10][cH:11]1)[OH:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CCl)c1ccc(O)c(O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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O=C(CO)c1ccc(O)c(O)c1
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Type
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product
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Smiles
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O=C(CO)c1ccc(O)c(O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |